molecular formula C21H16BrN3O2 B2808786 2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-40-1

2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2808786
CAS RN: 899973-40-1
M. Wt: 422.282
InChI Key: UFBLTLQFLXZCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C21H16BrN3O2 and its molecular weight is 422.282. The purity is usually 95%.
BenchChem offers high-quality 2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds such as oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole demonstrates the interest in creating novel compounds with potential for further application in medicinal chemistry and materials science. The synthesis processes involve multiple steps, including reactions with 2-aminobenzaldehyde, salicylaldehyde, and various anhydrides, leading to a variety of derivatives with potential biological and chemical properties (Adnan, Hassan, & Thamer, 2014).

Polyheterocyclic Ring Systems

The use of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems highlights the ongoing research into developing complex molecules with unique properties. Such compounds are characterized for their antibacterial properties, demonstrating the potential pharmaceutical applications of these novel synthesized molecules (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Transition-Metal-Free Synthesis

The exploration of transition-metal-free synthesis methods for heterocycle-fused 1,4-oxazepines from 1,2-dihaloazine synthons showcases innovative approaches to chemical synthesis, reducing the reliance on transition metals and potentially offering more sustainable and cost-effective methodologies (Sapegin et al., 2015).

Antimicrobial and Anti-Inflammatory Activities

Spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities, identifying compounds with significant biological effects. Such research underscores the potential for developing novel therapeutic agents based on these heterocyclic frameworks (Mandzyuk et al., 2020).

properties

IUPAC Name

2-(9-bromo-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c22-13-8-9-20-15(11-13)18-12-17(14-5-1-2-7-19(14)26)24-25(18)21(27-20)16-6-3-4-10-23-16/h1-11,18,21,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBLTLQFLXZCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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